molecular formula C10H7F2NO B2663537 8-(Difluoromethoxy)quinoline CAS No. 385382-46-7

8-(Difluoromethoxy)quinoline

Cat. No. B2663537
M. Wt: 195.169
InChI Key: ONYHQYHDEGKCNN-UHFFFAOYSA-N
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Description

8-(Difluoromethoxy)quinoline is an organic compound with the molecular formula C10H7F2NO . It is a derivative of quinoline .


Synthesis Analysis

The synthesis of quinoline derivatives has been extensively studied . The Skraup Synthesis Method is one of the most widely used methods for the preparation of quinoline . Other methods include Friedlander Synthesis, Doebner- Miller Synthesis, and Knorr Quinoline Synthesis .


Molecular Structure Analysis

The molecular weight of 8-(Difluoromethoxy)quinoline is 195.17 . The InChI code is 1S/C10H7F2NO/c11-10(12)14-8-5-1-3-7-4-2-6-13-9(7)8/h1-6,10H .


Physical And Chemical Properties Analysis

8-(Difluoromethoxy)quinoline is a powder with a melting point of 68-72 degrees Celsius . It is composed of a large number of hydrophobic carbon chains that make it sparingly soluble in water .

Scientific Research Applications

1. Fluorescent Chemosensor Development

8-(Difluoromethoxy)quinoline derivatives have been utilized in the creation of fluorescent chemosensors. For example, a quinoline derivative was successfully synthesized and coupled with carbon dots to create a nanocomposite that acts as a “turn-off” fluorescent chemosensor for the detection of Cu2+ ions. This composite exhibits high sensitivity and selectivity, excellent fluorescence stability, and can directly detect in aqueous solutions, including tap water (Li et al., 2016).

2. Corrosion Inhibition

Quinoline derivatives are also studied for their potential as corrosion inhibitors. For instance, derivatives like 8-aminoquinoline and 8-nitroquinoline have been shown to act as anodic inhibitors, forming protective films on surfaces such as aluminum alloys in corrosive environments. These compounds demonstrate effectiveness in retarding electrochemical processes related to corrosion (Wang et al., 2015).

3. Material Synthesis and Characterization

In the field of material science, 8-(Difluoromethoxy)quinoline derivatives have been synthesized and characterized for various applications. For example, different 8-(n-bromo-R-alkoxy)quinoline derivatives were prepared and characterized, with their impact on mild steel corrosion inhibition in acidic environments being evaluated. The effectiveness of these compounds is influenced by the length of the hydrocarbon chain, and their adsorption properties were studied using theoretical methods like density functional theory (DFT) calculations (Tazouti et al., 2021).

4. Coordination Chemistry and Complex Formation

Quinoline derivatives can form coordination complexes with various metals. For instance, 8-(diphenylphosphanyl)quinoline has been used to form dichloridopalladium(II) and -platinum(II) complexes. These compounds demonstrate interesting structural properties and potential applications in coordination chemistry (Suzuki et al., 2015).

Safety And Hazards

The safety information for 8-(Difluoromethoxy)quinoline includes several hazard statements such as H302, H315, H319, and H335 . Precautionary measures include avoiding ingestion and inhalation, avoiding dust formation, and not getting it in eyes, on skin, or on clothing .

Future Directions

Quinoline is an indisputable pharmacophore due to its tremendous benefits in medicinal chemistry research and other valuable areas of human endeavor . The recent in vivo and in vitro screening reported by scientists may pave the way for novel drug development .

properties

IUPAC Name

8-(difluoromethoxy)quinoline
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H7F2NO/c11-10(12)14-8-5-1-3-7-4-2-6-13-9(7)8/h1-6,10H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ONYHQYHDEGKCNN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C(=C1)OC(F)F)N=CC=C2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H7F2NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

195.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

8-(Difluoromethoxy)quinoline

Citations

For This Compound
1
Citations
CS Thomoson, WR Dolbier Jr - The Journal of Organic Chemistry, 2013 - ACS Publications
Fluoroform, CHF 3 , a non-ozone-depleting, nontoxic, and inexpensive gas can be used as a difluorocarbene source in a process for the conversion of phenols and thiophenols to their …
Number of citations: 137 pubs.acs.org

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